molecular formula C12H17FN2 B1490611 1-Ethyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-34-7

1-Ethyl-3-(4-fluorophenyl)piperazine

Cat. No.: B1490611
CAS No.: 1248907-34-7
M. Wt: 208.27 g/mol
InChI Key: AZLZNHHURYNMMC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)piperazine (CAS 1248907-34-7) is a high-purity organic compound supplied at 95% purity for research and development applications . With a molecular formula of C12H17FN2 and a molecular weight of 208.28 g/mol, this fluorophenyl piperazine derivative serves as a versatile building block in medicinal chemistry and drug discovery . The piperazine ring is a privileged scaffold in pharmacology, found in a wide range of bioactive molecules . Piperazine-based structures are frequently investigated for their diverse biological activities, including antimicrobial, anticancer, and calcium channel blocking properties . The incorporation of a 4-fluorophenyl moiety can fine-tune the molecule's lipophilicity and electronic characteristics, potentially enhancing its interaction with biological targets and improving pharmacokinetic properties . This compound is particularly valuable for constructing hybrid molecules that incorporate multiple heterocyclic systems, a strategy often employed to develop novel potent agents . Researchers utilize this building block to synthesize and screen new chemical entities for various therapeutic areas. Handle with care, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZNHHURYNMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as α-amylase, which is crucial for the hydrolysis of carbohydrates into glucose. The compound acts as an inhibitor of α-amylase, thereby potentially reducing glucose levels in the blood. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. The compound’s interaction with these receptors can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can modulate neurotransmitter release, impacting mood and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to α-amylase results in enzyme inhibition, while its interaction with serotonin receptors can activate downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enzyme inhibition and modulation of neurotransmitter release. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential organ damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as hydroxylation and conjugation, which are essential for its elimination from the body. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its biotransformation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in specific tissues. This distribution pattern is critical for its pharmacological effects, as it determines the compound’s localization and concentration within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.

Biological Activity

1-Ethyl-3-(4-fluorophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with fluorinated aromatic compounds. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis, which significantly reduces reaction time compared to conventional heating methods .

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperazine derivatives, including this compound, demonstrated varying degrees of activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound0.5Staphylococcus aureus
1-Ethyl-3-(2-fluorophenyl)piperazine1.0Escherichia coli
4-Fluorophenylpiperazine0.2Pseudomonas aeruginosa

Monoamine Oxidase Inhibition

Research has also highlighted the role of piperazine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. Compounds similar to this compound have shown promising inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Table 2: MAO Inhibition Potency

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound2.50.013
Control (Standard Inhibitor)0.50.007

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by the electronic and steric properties of substituents on the aromatic ring. For instance, the presence of fluorine at the para position has been associated with enhanced binding affinity to target enzymes compared to other substitutions .

Key Findings:

  • Fluorine Substitution: Enhances lipophilicity and potentially increases membrane permeability.
  • Alkyl Chain Variation: Modifications in the ethyl chain can alter pharmacokinetics and bioavailability.

Case Studies

Several studies have investigated the biological implications of piperazine derivatives:

  • Antidepressant Activity: A compound similar to this compound was evaluated for its antidepressant effects in animal models, demonstrating significant behavioral improvements in forced swim tests .
  • Neuroprotective Effects: Research indicated that certain piperazine derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage, suggesting their potential utility in neuroprotection strategies .

Scientific Research Applications

Pharmacological Applications

1-Ethyl-3-(4-fluorophenyl)piperazine has been studied primarily for its interactions with neurotransmitter systems, particularly as an atypical dopamine transporter (DAT) inhibitor. This characteristic positions it as a candidate for treating psychostimulant use disorders. Research indicates that compounds with similar piperazine scaffolds exhibit potential in reducing the reinforcing effects of drugs like cocaine and methamphetamine in preclinical models .

Key Findings:

  • Dopamine Transporter Inhibition: A study highlighted the effectiveness of various piperazine derivatives in modulating DAT activity, suggesting that modifications to the piperazine structure can enhance binding affinity and metabolic stability .
  • Neuroprotective Effects: Piperazine derivatives have shown neurotrophic effects, including synaptoprotective properties in models of Alzheimer’s disease, indicating a broader therapeutic potential beyond addiction treatment .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized through the alkylation of piperazine with ethyl halides followed by fluorination of the phenyl group.

Synthesis Steps:

  • Formation of Piperazine: The initial step involves the preparation of piperazine from ethylene diamine.
  • Alkylation: The introduction of the ethyl group is achieved via nucleophilic substitution.
  • Fluorination: The incorporation of the fluorine atom on the phenyl ring is performed using electrophilic aromatic substitution methods.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

The biological activity of this compound has been assessed through various assays, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity:
Research indicates that derivatives based on the 1-(4-fluorophenyl)piperazine skeleton exhibit antimicrobial properties against a range of pathogens. For instance, hybrid heterocyclic molecules derived from this scaffold have shown promising results against bacterial strains .

Cytotoxicity Studies:
In vitro studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines, revealing varying degrees of efficacy depending on structural modifications. These studies typically involve MTT assays to evaluate cell viability post-treatment .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in specific therapeutic contexts:

Study Application Findings
Psychostimulant Use DisorderDemonstrated reduced reinforcing effects in rat models for cocaine and methamphetamine.
Alzheimer's DiseaseShowed synaptoprotective effects and activation of TRPC6 channels in mouse models.
Antimicrobial ActivityExhibited significant antibacterial activity against multiple strains.

Comparison with Similar Compounds

Key Findings :

  • Position of Fluorine: 4-Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)piperazine) are common intermediates in AChE inhibitors, while 2-fluorophenyl analogs (e.g., pyridazinones) show distinct reactivity in synthetic pathways .
  • Bulkier Substituents : Bis(4-fluorophenyl)methyl groups enhance anticancer potency, as seen in compound 25, which inhibits multiple cancer cell lines .
  • DAT Affinity : GBR-12909, with bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl groups, exhibits high DAT binding (IC₅₀ = 8.0 nM) and selectivity over serotonin transporters .

Metabolic Stability and Enzymatic Interactions

Fluorine substitution significantly impacts metabolic pathways:

Compound Metabolic Pathway Key Enzymes/Conditions Effect of Fluorine Reference
Flunarizine N-Dealkylation, hydroxylation CYP3A4 (human) ↓ Metabolic clearance vs. non-fluorinated CZ
Vanoxerine (GBR-12909) Oxidative metabolism CYP3A4 (major), minor CYP2C8/2E1 High metabolic stability due to fluorophenyl
Fluoroquinolones Piperazine ring oxidation by MnO₂ Environmental degradation ↑ Reactivity vs. non-fluorinated amines

Key Findings :

  • CYP3A4 Dominance : Fluorophenyl-substituted piperazines like GBR-12909 are primarily metabolized by CYP3A4, reducing drug-drug interaction risks compared to multi-enzyme substrates .
  • Environmental Reactivity: Fluorinated piperazines (e.g., in fluoroquinolones) undergo faster oxidative degradation via manganese oxide, highlighting ecological persistence trade-offs .

Receptor Selectivity and Pharmacological Profiles

Substituents on the piperazine ring dictate receptor affinity and selectivity:

Compound Target Receptor Selectivity Profile Reference
CM572 σ2 Receptor σ2R Ki = 7 nM (vs. σ1R Ki = 27 nM)
SC211 (ChEMBL329228) D4 Receptor High D4R affinity (structural analog)
Sch-350634 CCR5 Orally bioavailable CCR5 antagonist
Compound 23 Dopamine Transporter (DAT) IC₅₀ = 8.0 nM; 88-fold selectivity

Key Findings :

  • σ2 Receptor Specificity : The N-(4-fluorophenyl)piperazine moiety in CM572 enhances σ2R preference, useful in cancer research .
  • Dopaminergic Selectivity : Rigid piperazine analogs (e.g., 3,8-diaza bicyclooctane derivatives) maintain DAT affinity while reducing off-target effects .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethyl-3-(4-fluorophenyl)piperazine typically involves:

  • Preparation of 1-(4-fluorophenyl)piperazine as a key intermediate.
  • Alkylation of the piperazine nitrogen with ethyl groups.

The process often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide or related electrophile.

Preparation of 1-(4-Fluorophenyl)piperazine

This intermediate is crucial and is prepared by reacting 4-fluoroaniline with Bis(2-chloroethyl)amine hydrochloride under basic conditions:

  • Reagents: 4-fluoroaniline, Bis(2-chloroethyl)amine hydrochloride, potassium carbonate.
  • Solvent: Isopropyl alcohol.
  • Conditions: Heated at 80 °C for 12 hours.
  • Byproducts: Potassium chloride and water.
  • Reaction monitoring: Continues until no carbon dioxide evolution.
  • Purification: Filtration of potassium chloride, distillation to remove solvent, vacuum drying to remove moisture.

This method yields 1-(4-fluorophenyl)piperazine with approximately 99% purity.

Parameter Details
Starting materials 4-Fluoroaniline, Bis(2-chloroethyl)amine hydrochloride
Base Potassium carbonate
Solvent Isopropyl alcohol
Temperature 80 °C
Reaction time 12 hours
Yield High purity (99%)
Byproducts Potassium chloride, water

Alkylation to Form this compound

The ethylation of the piperazine nitrogen is generally achieved by:

  • Reacting 1-(4-fluorophenyl)piperazine with an ethylating agent such as ethyl bromide or ethyl chloride.
  • The reaction is conducted in an organic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.
  • A base (inorganic or organic) is used as a scavenger to neutralize byproducts.
  • Typical reaction temperatures range from 3 °C to the solvent's boiling point, preferably 50 °C to 100 °C.
  • Reaction times vary between 5 to 48 hours, often optimized to 10 to 24 hours.
  • The molar ratio of ethylating agent to piperazine is maintained between 1 to 1.5 equivalents, preferably 1 to 1.1 equivalents.
Parameter Details
Starting material 1-(4-fluorophenyl)piperazine
Alkylating agent Ethyl bromide/ethyl chloride
Solvent Tetrahydrofuran, dichloromethane, acetonitrile
Base Inorganic or organic base (e.g., K2CO3, triethylamine)
Temperature 3 °C to solvent boiling point (50-100 °C preferred)
Reaction time 5-48 hours (10-24 hours preferred)
Equivalents of alkylating agent 1-1.5 (preferably 1-1.1)

Alternative Synthetic Routes and Intermediates

Other methods reported in literature include:

  • Using 1-Benzylpiperazine intermediates prepared by reacting benzyl chloride with piperazine in toluene at 70 °C for 8 hours, followed by neutralization and purification steps.
  • Employing carbonyl group-providing agents such as 1,1-carbonyldiimidazole or phosgene for intermediate formation in multi-step syntheses of substituted piperazines.
  • Utilizing bromination and substitution reactions with reagents like N-bromosuccinimide and triphenylphosphine for functionalized piperazine derivatives, although these are more specialized and less directly related to 1-ethyl substitution.

Reaction Conditions and Optimization

  • Solvent choice significantly affects yield and purity; tetrahydrofuran and acetonitrile are favored for their polarity and ability to dissolve both reactants and bases.
  • Temperature control is critical; higher temperatures accelerate reaction but may cause side reactions.
  • Base selection impacts scavenging efficiency and product isolation.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) or other analytical methods to ensure completion.
  • Post-reaction workup involves filtration of salts, solvent removal by distillation, and vacuum drying to ensure removal of residual solvents and moisture.

Summary Table of Preparation Steps

Step Reactants/Conditions Solvent Temp (°C) Time Product Notes
1 4-Fluoroaniline + Bis(2-chloroethyl)amine HCl + K2CO3 Isopropyl alcohol 80 12 hours 1-(4-Fluorophenyl)piperazine High purity, filtered KCl
2 1-(4-Fluorophenyl)piperazine + Ethyl bromide + Base THF, DCM, or Acetonitrile 50-100 10-24 hrs This compound Controlled equivalents, base scavenger

Research Findings and Industrial Relevance

  • The described methods provide high yields and purity suitable for pharmaceutical applications.
  • The use of mild bases and controlled temperatures minimizes side reactions.
  • The synthetic route is scalable and amenable to industrial production.
  • Patent literature confirms the viability of these methods for commercial synthesis.
  • Literature on substituted piperazine derivatives supports the robustness of nucleophilic substitution and alkylation strategies.

Q & A

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

StepReagents/ConditionsYield Optimization TipsReference
Piperazine alkylation1-Ethyl bromide, K₂CO₃, DMF, 80°CUse excess alkylating agent (1.5 eq)
Fluorophenyl couplingCuSO₄·5H₂O, sodium ascorbate, H₂O:DCMMaintain pH 7–8 to avoid Cu(I) oxidation
PurificationSilica gel (ethyl acetate:hexane 1:8)Pre-adsorb crude product on silica

Q. Table 2. Analytical Techniques for Degradation Analysis

TechniqueConditionsApplicationReference
Reversed-phase HPLCC18 column, 0.1% SDS/6% butanol, pH 7Resolve polar degradation products
MEEKC50 mM SDS/1% heptane/0.8% butanol, pH 2.5Separate charged species

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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